
lambda~1~-Thallanyl--vanadium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambda~1~-Thallanyl–vanadium (1/3): is a complex compound involving thallium and vanadium. Vanadium is a transition metal known for its multiple oxidation states and catalytic properties . Thallium, on the other hand, is a post-transition metal with significant applications in electronics and optics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–vanadium (1/3) typically involves the reaction of vanadium precursors with thallium salts under controlled conditions. One common method is the reduction of vanadium pentoxide (V₂O₅) with thallium nitrate (TlNO₃) in an inert atmosphere . The reaction is carried out at elevated temperatures, often exceeding 500°C, to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: Industrial production of lambda1-Thallanyl–vanadium (1/3) may involve large-scale reduction processes using vanadium and thallium ores. The ores are first processed to extract pure vanadium and thallium, which are then reacted in high-temperature furnaces. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Lambda1-Thallanyl–vanadium (1/3) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds.
Substitution Products: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Lambda1-Thallanyl–vanadium (1/3) is used as a catalyst in various organic reactions, including oxidation and reduction processes . Its unique properties make it suitable for facilitating complex chemical transformations.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and interaction with biological molecules . Its ability to modulate redox reactions is of particular interest in understanding cellular processes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances . Its interaction with biological systems is being investigated for drug development.
Industry: In industrial applications, lambda1-Thallanyl–vanadium (1/3) is used in the production of advanced materials, including high-strength alloys and specialized coatings . Its catalytic properties are also leveraged in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of lambda1-Thallanyl–vanadium (1/3) involves its ability to undergo redox reactions and interact with various molecular targets . The compound can modulate the activity of enzymes and other proteins by altering their oxidation states. This interaction is mediated through the transfer of electrons, which can activate or inhibit specific biochemical pathways .
Comparación Con Compuestos Similares
Vanadyl sulfate (VOSO₄): A vanadium compound with similar redox properties.
Thallium(I) chloride (TlCl): A thallium compound with comparable chemical reactivity.
Uniqueness: Lambda1-Thallanyl–vanadium (1/3) is unique due to the combination of vanadium and thallium in a single compound, resulting in distinct chemical and physical properties.
Propiedades
Número CAS |
12187-05-2 |
|---|---|
Fórmula molecular |
TlV3 |
Peso molecular |
357.208 g/mol |
InChI |
InChI=1S/Tl.3V |
Clave InChI |
RPXHQUWDTMXGJT-UHFFFAOYSA-N |
SMILES canónico |
[V].[V].[V].[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


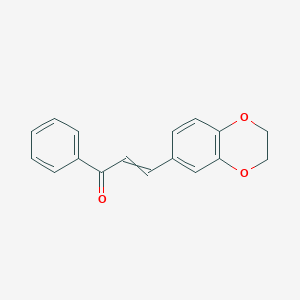
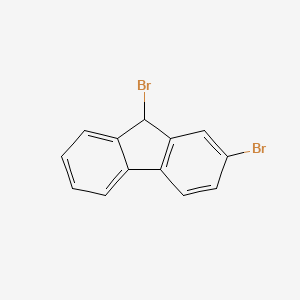
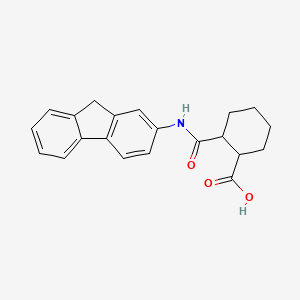


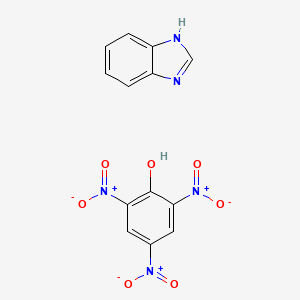
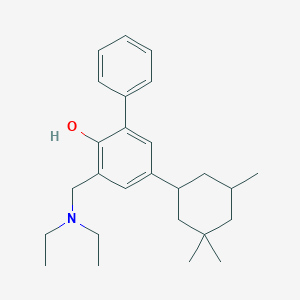
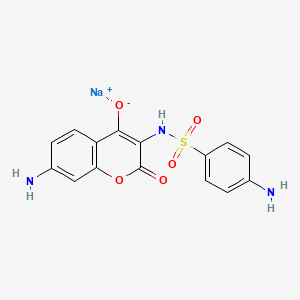
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
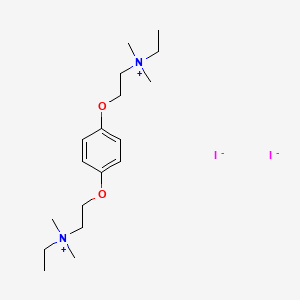
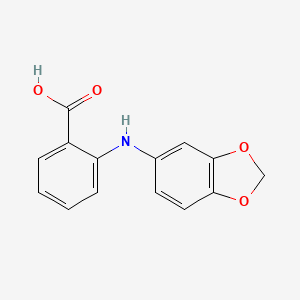
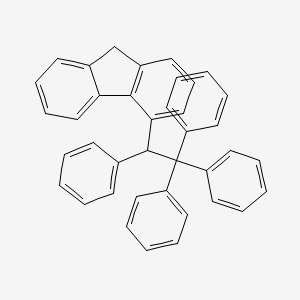

![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
